2-Deoxy-d-arabino-hexono-1,4-lactone

Description

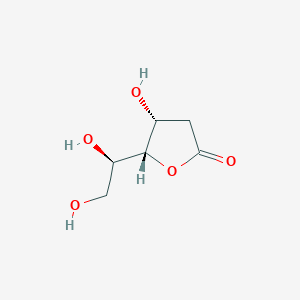

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)6-3(8)1-5(10)11-6/h3-4,6-9H,1-2H2/t3-,4-,6+/m1/s1 |

InChI Key |

WIKTYYPIOVPRBF-KODRXGBYSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC1=O)[C@@H](CO)O)O |

Canonical SMILES |

C1C(C(OC1=O)C(CO)O)O |

Synonyms |

2-DAH-lactone 2-deoxy-D-arabino-hexono-1,4-lactone |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Deoxy D Arabino Hexono 1,4 Lactone

De Novo Synthetic Pathways

The synthesis of 2-Deoxy-D-arabino-hexono-1,4-lactone starting from simple, non-carbohydrate acyclic precursors represents a significant synthetic challenge due to the need to establish multiple contiguous stereocenters.

Stereoselective Construction from Acyclic Precursors

The construction of highly oxygenated and stereochemically rich structures like this compound from basic acyclic building blocks is a complex task in organic synthesis. Such de novo approaches require precise control over stereochemistry, often involving asymmetric catalysis or the use of chiral auxiliaries. While general methods for the stereoselective synthesis of γ-lactones are known, specific literature detailing a complete de novo synthesis of this compound from simple acyclic precursors is not prominent. The prevalence of synthetic routes starting from readily available and stereochemically defined carbohydrate scaffolds suggests that this is the more practical and widely adopted strategy. The inherent difficulty in building the required (3R, 4S, 5R) stereochemistry from the ground up makes transformations from the chiral pool of carbohydrates a more efficient endeavor.

Photochemical Deoxygenation Approaches

Photochemical reactions offer powerful and often highly selective methods for modifying complex molecules like carbohydrates under mild conditions. For the synthesis of this compound, two key photochemical strategies have been effectively employed: Photoinduced Electron-Transfer (PET) reactions and direct UV-light-driven dealkyloxylation.

A successful method for the C-2 deoxygenation of aldonolactones to produce 2-deoxy-1,4-lactones utilizes a Photoinduced Electron-Transfer (PET) mechanism. nih.govdoi.org This strategy involves converting the hydroxyl group at the C-2 position of a parent lactone into a good photoreactive leaving group, such as a benzoate (B1203000) or m-(trifluoromethyl)benzoyl ester. nih.govnih.gov

The reaction is performed by irradiating a solution of the derivatized lactone, typically in a solvent mixture like 1:1 acetonitrile-water, with a high-pressure mercury lamp. doi.org A crucial component of this reaction is a photosensitizer, such as 9-methylcarbazole (B75041) (MCZ), which absorbs the light and initiates the electron-transfer process. nih.govdoi.org This PET process leads to the cleavage of the ester group and the formation of the desired 2-deoxy product. nih.gov

This approach has been effectively used to synthesize this compound from derivatives of D-glucono-1,4-lactone. nih.govdoi.org Similarly, applying this method to D-galactono-1,4-lactone derivatives yields the corresponding 2-deoxy-D-lyxo-hexono-1,4-lactone, demonstrating the utility of this reaction in preparing different stereoisomers. doi.org

Table 1: PET-mediated C-2 Deoxygenation of Aldonolactone Derivatives doi.org

| Starting Material | Photosensitizer | Product | Yield |

|---|---|---|---|

| 2-O-[m-(Trifluoromethyl)benzoyl]-3,5,6-tri-O-benzyl-D-glucono-1,4-lactone | 9-Methylcarbazole | 3,5,6-Tri-O-benzyl-2-deoxy-D-arabino-hexono-1,4-lactone | 72% |

| 2-O-Benzoyl-3,5,6-tri-O-benzyl-D-glucono-1,4-lactone | 9-Methylcarbazole | 3,5,6-Tri-O-benzyl-2-deoxy-D-arabino-hexono-1,4-lactone | 68% |

| 2-O-[m-(Trifluoromethyl)benzoyl]-D-galactono-1,4-lactone derivative | 9-Methylcarbazole | 2-Deoxy-D-lyxo-hexono-1,4-lactone derivative | - |

An alternative and more sustainable photochemical method involves the direct UV-light-driven, regioselective dealkyloxylation of carbohydrate-derived lactones. nih.gov This approach is notable for being catalyst- and additive-free, relying solely on UV-C irradiation (λmax = 254 nm) in a non-polar solvent like cyclohexane (B81311).

The proposed mechanism for this transformation is a Norrish Type II reaction. Upon UV irradiation, the lactone's carbonyl group is excited, which then triggers an intramolecular hydrogen abstraction from the adjacent alkoxy group at the C-2 position. This forms a 1,4-biradical intermediate, which subsequently undergoes β-scission to cleave the C-O bond, yielding an enol intermediate and a byproduct (e.g., benzaldehyde (B42025) if a benzyl (B1604629) ether was used). The enol rapidly tautomerizes to give the final 2-deoxy-1,4-lactone product.

This method has proven effective for a variety of protected aldono-1,4-lactones, including those with D-gluco, D-ribo, and D-xylo configurations, converting them efficiently into their 2-deoxy counterparts. nih.gov

Table 2: UV-Light-Driven Dealkyloxylation of Aldono-1,4-Lactones nih.gov

| Starting Lactone Configuration | Protecting Groups | Product | Yield |

|---|---|---|---|

| D-Gluco | Benzyl | This compound derivative | 81% |

| D-Ribo | Benzyl | 2-Deoxy-D-erythro-pentono-1,4-lactone derivative | 91% |

| D-Xylo | Benzyl | 2-Deoxy-D-threo-pentono-1,4-lactone derivative | 85% |

Transformations from Pre-existing Carbohydrate Scaffolds

The most common and efficient syntheses of this compound begin with readily available carbohydrates, leveraging their inherent stereochemistry.

Derivatization from Hexoses and Pentoses

Hexoses, particularly D-glucose and D-mannose, serve as logical starting points for synthesizing this compound due to their structural similarity. The C-2 epimers D-glucose and D-mannose can both be precursors since the stereocenter at C-2 is removed during the deoxygenation step. The typical route involves the oxidation of the parent hexose (B10828440) to its corresponding aldonolactone. For instance, D-glucose can be oxidized to D-glucono-1,5-lactone, which exists in equilibrium with the more stable D-glucono-1,4-lactone. This D-glucono-1,4-lactone can then be appropriately protected and subjected to one of the photochemical deoxygenation methods described previously to yield the target compound. nih.govnih.gov

Pentoses are also viable starting materials. For example, D-arabinose can be converted to D-arabinono-1,4-lactone through a series of reactions including a Kiliani-Fischer synthesis to extend the carbon chain, followed by lactonization. Similarly, D-lyxose can be oxidized with bromine water to produce D-lyxono-1,4-lactone. These parent lactones can then serve as substrates for further transformations, such as deoxygenation, to arrive at the desired 2-deoxy products.

Modifications of Aldonolactones

A prominent strategy for synthesizing 2-deoxy-aldonolactones involves the direct, regioselective deoxygenation of a parent aldonolactone. Traditional methods for this transformation, such as the Barton-McCombie deoxygenation, are effective but often require harsh conditions, strong reducing agents, and produce hazardous waste, limiting their application for complex molecules. nih.gov

A more sustainable and operationally simple alternative has been developed utilizing a catalyst- and additive-free photochemical process. nih.govacs.org This method employs UV-light irradiation (specifically UV-C at λmax = 254 nm) to achieve the regioselective dealkyloxylation of carbohydrate-derived lactones. nih.govacs.org The reaction proceeds under mild, ambient temperature conditions and demonstrates high step economy and functional group compatibility. nih.gov

The synthesis of this compound can be accomplished starting from a protected D-ribono-1,4-lactone, such as 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone. nih.gov The UV-induced process efficiently cleaves the C2-alkoxy group, yielding the desired 2-deoxy product with high selectivity and without racemization at other stereogenic centers. wikipedia.org This photochemical dealkyloxylation can be followed by a direct, one-pot reduction to produce the corresponding 2-deoxy sugar. nih.govwikipedia.org

The versatility of this light-driven method has been demonstrated across a range of aldonolactones with different stereochemistries and protecting groups, consistently producing the corresponding 2-deoxy-aldono-1,4-lactones. wikipedia.org

Table 1: UV-Light-Driven Deoxygenation of Various Aldono-1,4-lactones Reaction Conditions: Substrate (0.144 mmol) in cyclohexane (16.0 mL) at room temperature, irradiated with UV-C light (λmax = 254 nm). Reaction time determined by TLC. wikipedia.org

| Starting Aldonolactone (Configuration) | Protecting Groups | Product | Isolated Yield (%) |

| D-ribono-1,4-lactone | 2,3,5-tri-O-benzyl | This compound derivative | 85 |

| D-arabino-1,4-lactone | 2,3,5-tri-O-benzyl | 2-Deoxy-D-lyxo-hexono-1,4-lactone derivative | 81 |

| D-xylo-1,4-lactone | 2,3,5-tri-O-benzyl | 2-Deoxy-D-threo-pentono-1,4-lactone derivative | 88 |

| D-erythro-1,4-lactone | 2,3,4-tri-O-benzyl | 2-Deoxy-D-erythro-pentono-1,4-lactone derivative | 86 |

| D-gluco-1,4-lactone | 2,3,5,6-tetra-O-benzyl | This compound derivative | 78 |

Ring Opening and Rearrangement Strategies

Rearrangement reactions offer powerful tools for altering the stereochemistry and structure of carbohydrate precursors, providing pathways to valuable intermediates.

The Payne rearrangement is the isomerization of a 2,3-epoxy alcohol to its corresponding 1,2-epoxy alcohol isomer under basic conditions. wikipedia.org The reaction mechanism involves the deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile, opening the adjacent epoxide ring to form a new epoxide at the original alcohol position. wikipedia.org A key feature of this reversible reaction is the inversion of stereochemistry at the C-2 position. wikipedia.orgorganicreactions.org

While not documented as a direct method for transforming lactones themselves, the Payne rearrangement is highly relevant in carbohydrate chemistry for manipulating acyclic or pyranoside precursors that could later be converted to lactones. organicreactions.orgresearchgate.net For instance, a carbohydrate containing a 2,3-epoxy alcohol moiety can be rearranged to a 1,2-epoxy alcohol. This new isomer may be more reactive or possess the desired stereochemistry for subsequent reactions. rsc.org

The equilibrium of the rearrangement can often be shifted to favor one isomer by trapping it with a nucleophile or an electrophile, taking advantage of differing reaction rates (Curtin–Hammett conditions). wikipedia.org This strategy allows for the regioselective introduction of functionalities. organicreactions.org The application of this rearrangement to epoxy amines (aza-Payne) and epoxy thiols (thia-Payne) further broadens its synthetic utility. organicreactions.org In the context of synthesizing 2-deoxy sugars, the Payne rearrangement could be envisioned as a key step in a multi-step sequence to create a specific stereochemical precursor prior to oxidation and lactonization.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmental sustainability. While a direct enzymatic synthesis of this compound is not prominently documented, related biocatalytic transformations highlight the potential of this approach.

A well-established industrial biocatalytic process is the oxidation of D-glucose to D-glucono-1,5-lactone, mediated by the enzyme glucose oxidase. researchgate.net The resulting δ-lactone can then be hydrolyzed to gluconic acid. This demonstrates the feasibility of using enzymes for lactone synthesis from simple sugars. researchgate.net

More relevant to deoxy sugars, biocatalytic one-step syntheses of 2-keto-3-deoxy-sugar acids have been developed. researchgate.net For example, 2-keto-3-deoxy-D-gluconate (KDG) can be synthesized from D-gluconate with a nearly 90% yield using the enzyme gluconate dehydratase from the hyperthermophilic archaeon Thermoproteus tenax. researchgate.net This highly efficient and stereospecific dehydration represents a powerful method for creating deoxy-sugar acid scaffolds, which are key intermediates in metabolism and potential precursors for lactone synthesis. researchgate.net The use of dehydratases offers a resource-efficient route that avoids the multiple protection-deprotection steps common in chemical synthesis. researchgate.net

Furthermore, photo-biocatalytic methods have been explored. A light-induced isomerization of unprotected monosaccharides like D-glucose in water, using a photocatalyst, can generate 2-deoxyaldonic acids, which are then isolated as their corresponding lactones. researchgate.net These examples collectively suggest that enzymatic or chemoenzymatic strategies, particularly involving oxidases and dehydratases, represent a promising frontier for the direct and efficient synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Deoxy D Arabino Hexono 1,4 Lactone

Functional Group Interconversions and Derivatization

The strategic location of functional groups in 2-Deoxy-D-arabino-hexono-1,4-lactone allows for a variety of chemical modifications, leading to the synthesis of valuable carbohydrate derivatives.

Reduction to Corresponding 2-Deoxyaldoses

The reduction of the lactone group in this compound to the corresponding 2-deoxyaldose, 2-deoxy-D-arabino-hexose (a 2-deoxy-D-glucose analogue), is a fundamental transformation. This conversion is crucial for accessing 2-deoxy sugars, which are components of numerous biologically active natural products. scienceofcooking.com

A sustainable and efficient method for this transformation involves a two-step, one-pot procedure. hw.ac.uk First, the 2-deoxy-1,4-lactone is generated through a regioselective UV-light-driven dealkyloxylation of a suitable carbohydrate-derived lactone. hw.ac.uk This is a catalyst- and additive-free process that proceeds with high step economy. hw.ac.uk Following the formation of the 2-deoxy lactone, it can be directly reduced to the desired 2-deoxy sugar. hw.ac.uk While specific reducing agents for this direct conversion from the lactone are part of standard organic synthesis techniques, they often include hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of lactones to diols, which in the case of sugar lactones, yields the corresponding aldose. numberanalytics.comnih.govfao.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the lactone, followed by protonation during workup to yield the hemiacetal form of the sugar. nih.gov

| Reaction Step | Description | Key Features |

| Dealkyloxylation | Regioselective removal of an alkoxy group at the C-2 position of a precursor lactone using UV light. | Catalyst- and additive-free, high step economy, sustainable. hw.ac.uk |

| Reduction | Conversion of the resulting 2-deoxy-1,4-lactone to the corresponding 2-deoxyaldose. | Can be performed in a one-pot procedure following dealkyloxylation. hw.ac.uk |

Formation of C-Glycosidic Analogues

C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom, rendering them resistant to enzymatic and chemical hydrolysis. libretexts.org Sugar lactones, including this compound, are valuable precursors for the synthesis of C-glycosides. The most frequently employed method involves the addition of an organometallic reagent to the sugar lactone. wikipedia.org

The reaction typically proceeds via the nucleophilic addition of a carbon nucleophile (e.g., from an organomagnesium or organolithium reagent) to the carbonyl group of the lactone. This initially forms a lactol, which can then be further manipulated to generate the desired C-glycoside. A variety of C-glycoside natural products and drug candidates have been successfully synthesized using this approach. researchgate.net For instance, indium-mediated alkynylation reactions have been studied for the direct preparation of C-glycosides from sugar derivatives. wikipedia.orgnih.gov

Halogenation and Fluorination Reactions

The introduction of halogen atoms, particularly fluorine, into carbohydrate structures can significantly alter their biological properties. 2-Deoxy-2-fluoro sugars, for example, are important in medicinal chemistry and as probes for studying carbohydrate metabolism. mdpi.com The synthesis of such compounds can start from precursors like this compound or its derivatives.

One common strategy for fluorination involves the use of reagents like diethylaminosulfur trifluoride (DAST) or its less explosive analogue, Deoxofluor. hawaiibevguide.comosti.govresearchgate.netnih.gov These reagents can convert hydroxyl groups into fluorine atoms. While direct fluorination of the C-2 position of the lactone is challenging, the synthesis often proceeds through a related intermediate, such as a glycal (a cyclic enol ether derivative of a sugar). github.iocapes.gov.br For example, the synthesis of 2-deoxy-2-fluoro-D-glucose has been achieved by the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal. mdpi.com

Another approach involves the use of glycosyl halides as precursors. Although highly reactive, these compounds can be used to form glycosidic bonds, and the halogen can be subsequently removed or displaced. github.iocapes.gov.br

| Fluorinating Agent | Description | Advantages/Disadvantages |

| DAST (Diethylaminosulfur trifluoride) | A widely used reagent for converting alcohols to alkyl fluorides. hawaiibevguide.comresearchgate.net | Effective but can be thermally unstable. nih.gov |

| Deoxofluor | A more thermally stable alternative to DAST. nih.gov | Safer to handle with similar or sometimes better reactivity than DAST. nih.gov |

| Acetyl hypofluorite | A stable and highly stereoselective fluorinating agent used in aqueous systems. | Allows for rapid synthesis. |

Degradation Pathways and Chemical Stability Analysis

Understanding the stability and degradation of this compound under various conditions is crucial for its handling, storage, and application in synthesis.

Non-Enzymatic Degradation under Controlled Conditions

The non-enzymatic degradation of this compound in aqueous solution is primarily governed by hydrolysis of the lactone ring. Lactones exist in equilibrium with their corresponding open-chain hydroxy acids in water. hawaiibevguide.com The rate and extent of this hydrolysis are significantly influenced by pH.

Under acidic conditions, the hydrolysis is catalyzed by protons. The mechanism can proceed through either a unimolecular (AAC1) or bimolecular (AAC2) pathway, with a transition from AAC2 to AAC1 as acidity increases. libretexts.org In the AAC2 mechanism, a water molecule attacks the protonated carbonyl carbon. mdpi.com

In basic solutions, hydrolysis is promoted by hydroxide (B78521) ions, which are stronger nucleophiles than water, leading to a more rapid ring-opening to form the carboxylate salt of the corresponding hydroxy acid. mdpi.com This process, known as saponification, is generally irreversible. mdpi.com

Furthermore, 2-deoxy sugars can participate in non-enzymatic browning reactions, such as the Maillard reaction, in the presence of amino acids, particularly upon heating. hw.ac.ukwikipedia.org This complex series of reactions leads to the formation of a wide array of products, including colored polymers known as melanoidins.

Thermal Decomposition Mechanisms

The thermal degradation of this compound involves a series of complex reactions. When heated, the parent 2-deoxy-D-arabino-hexonic acid readily undergoes lactonization. The subsequent decomposition of the lactone is characterized by dehydration, decarboxylation, and fission of the carbon skeleton.

The major products identified from the thermal decomposition of this compound include:

Water

5-(2-hydroxyethylidene)-2(5H)-furanone

Carbon dioxide

Carbon monoxide

Acrylaldehyde

Acetic acid

The thermal stability of deoxylactones is related to their structure. For instance, 3-Deoxy-D-ribo-hexono-1,4-lactone, which cannot easily undergo β-elimination, is found to be more thermally stable than its 2-deoxy counterpart.

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-Deoxy-d-arabino-hexono-1,4-lactone. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift being indicative of its functional group and neighboring atoms. The carbonyl carbon of the lactone ring would be expected to appear significantly downfield.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~175 |

| C2 (-CH₂-) | ~2.5 - 2.8 | ~35 |

| C3 (-CHOH-) | ~4.2 - 4.5 | ~70 |

| C4 (-CH-) | ~4.4 - 4.7 | ~85 |

| C5 (-CH-) | ~4.0 - 4.3 | ~75 |

| C6 (-CH₂OH) | ~3.6 - 3.8 | ~63 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, which has a molecular formula of C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , mass spectrometry would confirm this mass with high accuracy. Electron Ionization (EI) is a common technique that would lead to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of five-membered lactones typically involves neutral losses of water (H₂O) and carbon monoxide (CO). The analysis of these fragments helps to piece together the structure of the original molecule.

| m/z | Proposed Fragment | Possible Neutral Loss |

| 162 | [C₆H₁₀O₅]⁺ | Molecular Ion |

| 144 | [C₆H₈O₄]⁺ | H₂O |

| 131 | [C₅H₇O₄]⁺ | CH₂OH |

| 116 | [C₅H₈O₃]⁺ | H₂O + CO |

| 103 | [C₄H₇O₃]⁺ | C₂H₃O₂ |

| 73 | [C₃H₅O₂]⁺ | C₃H₅O₃ |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, as well as for assessing its purity and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC/MS) in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. Due to the low volatility of sugars and their derivatives, a chemical modification step known as derivatization is typically required before GC/MS analysis. glycopedia.eurestek.com Common derivatization methods for sugars include silylation or acetylation, which increase their volatility. restek.com

For the analysis of this compound in a complex biological or chemical mixture, the sample would first be derivatized, for instance, by converting the hydroxyl groups to their trimethylsilyl (TMS) ethers. The resulting volatile derivative can then be separated from other components in the mixture by the GC column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by matching it against a spectral library. This technique offers high sensitivity and selectivity for the detection of 2-deoxy sugars in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds. For this compound, HPLC is an ideal method for determining its purity and for quantifying it in various samples.

Several HPLC methods have been developed for the analysis of the related compound, 2-deoxy-D-glucose. google.comgoogle.com These methods often utilize anion-exchange or hydrophilic interaction chromatography (HILIC) columns. A mobile phase typically consisting of a mixture of acetonitrile and water allows for the separation of these polar compounds. Detection can be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), which are suitable for compounds lacking a UV chromophore. google.com For enhanced sensitivity and specificity, post-column derivatization to form a fluorescent product can also be employed. google.comnih.gov

Table 3: Exemplary HPLC Method Parameters for the Analysis of 2-Deoxy Sugar Lactones (Note: This table provides a representative method based on the analysis of similar compounds.)

| Parameter | Condition |

| Column | Hydrophilic Interaction Chromatography (HILIC) or Anion-Exchange |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LCMS) Coupled Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This powerful technique is well-suited for the analysis of this compound in complex matrices, such as in metabolomics studies. nih.gov

In an LC-MS analysis, the compound is first separated from other components in a liquid sample by an HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides both retention time data from the LC and mass spectral data from the MS, allowing for highly confident identification and quantification. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for distinguishing between isobaric compounds—molecules that have the same mass but different structures.

Biochemical and Environmental Research Contexts Non Clinical

Formation as a Product of Natural Degradation Processes (e.g., Monosaccharide Degradation)

The direct formation of 2-Deoxy-d-arabino-hexono-1,4-lactone through natural degradation of monosaccharides is not extensively documented in current literature. However, research into the degradation of common sugars provides insight into the formation of its parent structures. For instance, studies on the photocatalytic conversion of D-fructose, an abundant natural monosaccharide, have demonstrated the production of D-arabino-1,4-lactone. This process involves the cleavage of the C1-C2 bond of D-fructose. While this specific method is photocatalytic, it serves as a model for potential environmental degradation pathways of sugars.

Further research has shown that unprotected aldoses in water can undergo an isomerization reaction when irradiated with light in the presence of a ketone. researchgate.net This reaction involves the oxidation of the anomeric carbon (C1) to a carboxy group and the replacement of the hydroxyl group at the C2 position with a hydrogen, which generates a 2-deoxy lactone. researchgate.net These generated 2-deoxy lactones can then be readily reduced to the corresponding 2-deoxy sugars. researchgate.net This process illustrates a potential non-enzymatic pathway for the formation of 2-deoxy lactones from simple sugars in an environmental context.

In a biological context, the biosynthesis of related compounds offers clues. In the fungus Magnaporthe oryzae, a putative D-arabinono-1,4-lactone oxidase, MoAlo1, is involved in the fungal life cycle. nih.gov This enzyme is crucial for growth and pathogenicity, suggesting that arabinono-1,4-lactones play a role in fungal metabolism, which may include their degradation and conversion. nih.gov

Occurrence and Isolation of Related Deoxy-Lactones from Natural Sources

While this compound itself is primarily noted as a synthetic product, a diverse array of related deoxy-lactones and other lactone structures are found throughout nature, having been isolated from fungi, plants, and other organisms. researchgate.netnih.gov These compounds exhibit a range of biological activities and structural motifs.

Resorcylic acid lactones (RALs) are a major class of lactones produced by various fungi. nih.gov A prominent example is Alternariol (AOH) , a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of cereals, fruits, and vegetables. wikipedia.orgnih.govresearchgate.netnih.gov Alternariol is characterized by a dibenzo-α-pyrone structure and exhibits phytotoxic and other biological activities. wikipedia.orgresearchgate.net

Another significant group of naturally occurring lactones are the annonaceous acetogenins (B1209576), found in plants of the Annonaceae family. nih.govMuricatacin , a simple γ-lactone acetogenin, is isolated from the seeds of the soursop plant, Annona muricata. mdpi.comresearchgate.netsemanticscholar.orgmedwinpublishers.com This compound is one of over 100 acetogenins identified from this plant and is noted for its bioactivity. nih.govmdpi.com

The isolation of these compounds typically involves extraction from the natural source (e.g., fungal culture or plant seeds) using solvents, followed by chromatographic techniques to separate and purify the individual lactones.

Table 1: Examples of Naturally Occurring Related Lactones

| Compound Name | Natural Source | Compound Class |

|---|---|---|

| Alternariol (AOH) | Alternaria fungi | Resorcylic Acid Lactone (Mycotoxin) |

| Muricatacin | Seeds of Annona muricata (Soursop) | Annonaceous Acetogenin |

| Hypothemycin | Hypomyces trichothecoides (fungus) | Resorcylic Acid Lactone |

| Radicicol | Monosporium bonorden (fungus) | Resorcylic Acid Lactone |

Role as a Precursor in Biosynthetic Research (focused on synthetic utility)

This compound is a valuable precursor in synthetic organic chemistry, particularly for the preparation of 2-deoxy sugars. nih.govacs.org 2-deoxy sugars are critical components of many biologically significant molecules, including antibiotics and DNA, and their synthesis is a key goal for chemists. nih.govnih.gov

Several efficient methods have been developed to synthesize this compound for this purpose. One notable method is the photoinduced electron-transfer (PET) reaction. nih.govconicet.gov.ar In this process, derivatives of other sugar lactones, such as D-glucono-1,4-lactone or D-galactono-1,4-lactone, are irradiated with a lamp in the presence of a photosensitizer. nih.govconicet.gov.ar This selectively removes the hydroxyl group at the C-2 position to yield the corresponding 2-deoxy lactone, such as this compound, efficiently. nih.govconicet.gov.ar

More recently, a sustainable, catalyst-free method using UV-C light has been developed. nih.govacs.org This approach directly converts various aldono-1,4-lactones into their 2-deoxy counterparts with high selectivity and step economy. nih.govacs.org Once synthesized, this compound can be directly reduced in a one-pot procedure to yield the corresponding 2-deoxy sugar, demonstrating its utility as a direct and valuable synthetic intermediate. nih.govacs.org

Table 2: Synthetic Utility of this compound

| Precursor Lactone Derivative | Reaction Type | Product | Significance |

|---|---|---|---|

| D-Glucono-1,4-lactone derivative | Photoinduced Electron-Transfer (PET) | This compound | Serves as a direct precursor for 2-deoxy-D-glucose synthesis. researchgate.netnih.gov |

| D-Galactono-1,4-lactone derivative | Photoinduced Electron-Transfer (PET) | 2-Deoxy-D-lyxo-hexono-1,4-lactone | Demonstrates the versatility of deoxygenation reactions. nih.govconicet.gov.ar |

| Various Aldono-1,4-lactones | UV-Light-Driven Dealkoxylation | Corresponding 2-Deoxy-aldono-1,4-lactones | Provides a sustainable and environmentally friendly synthetic route to 2-deoxy sugar precursors. nih.govacs.org |

Future Research Directions and Emerging Paradigms in 2 Deoxy D Arabino Hexono 1,4 Lactone Chemistry

Optimization of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 2-Deoxy-d-arabino-hexono-1,4-lactone is a paramount objective. Recent advancements have highlighted the potential of photochemical reactions as a sustainable alternative to traditional methods, which often rely on harsh reagents and conditions. acs.orgnih.gov

A notable sustainable approach involves the photoinduced electron-transfer (PET) reaction for the deoxygenation at the C-2 position of aldonolactones. nih.gov By irradiating D-glucono-1,4-lactone derivatives, the corresponding this compound can be obtained efficiently. nih.gov This method utilizes a photosensitizer, such as 9-methylcarbazole (B75041), and a high-pressure mercury lamp. nih.govconicet.gov.ar

More recently, a catalyst- and additive-free protocol has been developed that employs UV-light-driven dealkyloxylation of carbohydrate-derived lactones. acs.orgnih.gov This method offers high step economy and functional group compatibility, aligning with the principles of green chemistry. acs.orgnih.gov The reaction proceeds via a proposed Norrish Type II process. acs.org Optimization of this photochemical approach could involve exploring a wider range of protecting groups and reaction conditions to enhance yields and scalability. A one-pot procedure where the photochemically generated 2-deoxy-1,4-lactone is directly reduced could further enhance the synthetic utility of this method. acs.org

| Parameter | Photochemical Method 1 (PET) | Photochemical Method 2 (UV-driven) |

| Starting Material | 2-O-benzoyl-D-glucono-1,4-lactone derivatives | Benzylated D-glucono-1,4-lactone |

| Key Reagents | 9-Methylcarbazole (photosensitizer) | None (catalyst- and additive-free) |

| Light Source | 450W high-pressure mercury lamp | UV-C lamps (λmax = 254 nm) |

| Proposed Mechanism | Photoinduced Electron Transfer (PET) | Norrish Type II type process |

| Advantages | Efficient deoxygenation | Sustainable, high step economy |

Advanced Stereochemical Control in Analog Synthesis

The synthesis of analogs of this compound with varied stereochemistry is crucial for exploring structure-activity relationships of their downstream products, such as 2-deoxy glycosides. The lack of a participating group at the C-2 position presents a significant challenge in controlling the stereochemical outcome of glycosylation reactions involving 2-deoxy sugars. nih.govmdpi.comacs.org

Future research should focus on developing novel strategies to achieve high stereoselectivity. Approaches that are being explored for 2-deoxy sugars in general and could be applied to analogs derived from this lactone include:

Direct Glycosylation Strategies: While often leading to mixtures of anomers, direct glycosylation can be influenced by the choice of promoter, solvent, and protecting groups to favor a particular stereoisomer. nih.govacs.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the lactone or its derivatives could direct the approach of incoming reagents, thereby controlling the stereochemistry at specific positions.

Catalyst-Controlled Reactions: The development of novel catalysts that can create a chiral environment around the substrate is a promising avenue. For instance, gold-catalyzed glycosylation has shown promise in controlling the stereoselectivity of 2-deoxy sugar couplings. mdpi.com

Substrate-Controlled Reactions: The inherent stereochemistry of the starting lactone can be leveraged to influence the stereochemical outcome of subsequent transformations. For example, the configuration at C-3 can direct the approach of reagents to other positions on the ring. mdpi.com

A systematic study on the addition of various nucleophiles to this compound and its derivatives under different catalytic systems will be instrumental in mapping out the stereochemical landscape and developing predictive models for the synthesis of specific stereoisomers. nih.gov

| Strategy | Description | Potential for this compound Analogs |

| Direct Glycosylation | Direct coupling of a lactone-derived donor with an acceptor. | Optimization of reaction conditions to favor specific anomers. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct reactions. | Introduction of stereocenters with high selectivity. |

| Catalysis | Use of chiral catalysts to create a stereoselective environment. | Access to a wider range of stereoisomers. |

| Substrate Control | Utilizing the existing stereochemistry to guide new bond formation. | Predictable synthesis of specific diastereomers. |

Investigation of Unexplored Reactivity Profiles

The current understanding of the reactivity of this compound is largely confined to its role as a synthetic intermediate. A broader exploration of its reactivity towards a diverse range of nucleophiles and electrophiles could unveil novel transformations and applications.

Future investigations should aim to systematically probe the reactivity of the lactone's functional groups:

The Lactone Carbonyl: While the carbonyl group is central to its identity, its reactivity towards a wide array of modern nucleophilic reagents remains to be fully explored. The electrophilicity of the carbonyl carbon makes it a target for nucleophilic attack, leading to ring-opening or addition products. masterorganicchemistry.comlibretexts.orglibretexts.org The reactivity of α,β-unsaturated lactones is known to be significantly higher than their acyclic ester counterparts, a principle that could be extended to understand the reactivity of this saturated lactone. nih.gov

The C-H Bonds: The activation of C-H bonds adjacent to the oxygen atoms or the carbonyl group could lead to novel functionalization pathways, allowing for the introduction of new substituents without pre-functionalization.

The Hydroxyl Groups: Selective protection and activation of the hydroxyl groups are key to synthesizing a variety of analogs. Exploring novel and orthogonal protecting group strategies will be crucial.

Reactions that could be investigated include:

Addition of Organometallic Reagents: To explore the synthesis of C-branched sugar analogs.

Reactions with Nitrogen and Sulfur Nucleophiles: To create novel heterocyclic systems.

Electrophilic Additions to the Enolate: Generation of the lactone enolate and its reaction with various electrophiles could provide access to a range of C-2 substituted analogs. nih.gov

Computational Studies on Reaction Mechanisms and Conformations

Computational chemistry offers a powerful tool to gain deeper insights into the reaction mechanisms and conformational preferences of this compound, which can guide experimental design.

Future computational studies should focus on:

Reaction Mechanism Elucidation: For the photochemical synthesis, computational modeling can help to elucidate the nature of the excited states and the transition states involved in the Norrish Type II reaction, providing a more detailed understanding of the reaction pathway. acs.org

Conformational Analysis: The five-membered lactone ring can adopt various envelope and twist conformations. Theoretical calculations can predict the relative energies of these conformers and how they are influenced by solvent and substituent effects. nih.gov This is crucial as the conformation of the lactone ring can significantly impact its reactivity and the stereochemical outcome of reactions. While studies on related furanose systems exist, specific analysis of this compound is needed. nih.gov

Predicting Stereoselectivity: Computational modeling can be used to predict the stereochemical outcome of reactions by calculating the energies of the different transition states leading to various stereoisomers. This can be particularly valuable in the design of stereoselective syntheses of its analogs.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies, and prediction of stereochemical outcomes. |

| Ab initio Molecular Orbital Calculations | Detailed analysis of conformational energies and the influence of substituents on the ring geometry. |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior of the lactone in solution and its interactions with other molecules. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Deoxy-d-arabino-hexono-1,4-lactone, and how do their reaction conditions and yields compare?

- Methodological Answer : Two primary synthetic approaches are documented:

- Photoinduced Electron-Transfer (PET) Deoxygenation : Bordoni et al. (2006) achieved efficient synthesis by irradiating 2-O-[3-(trifluoromethyl)benzoyl]-derivatized D-galactono- or D-glucono-1,4-lactones with a 450W lamp using 9-methylcarbazole as a photosensitizer. This method avoids harsh reagents and provides high specificity for C-2 deoxygenation .

- β-Elimination in Aldonolactones : Alternative routes involve β-elimination reactions, such as the synthesis of 2,4,6-tri-O-benzoyl-3-deoxy-d-arabino-hexono-1,5-lactone, though this yields a 1,5-lactone derivative rather than the 1,4-lactone target. Adjustments to regioselectivity would be required for direct application .

- Data Comparison : The PET method is preferred for 1,4-lactone synthesis due to higher specificity, though yield optimization data are needed for cross-method evaluation.

Q. What analytical techniques are suitable for characterizing this compound and confirming its purity?

- Methodological Answer :

- Proton NMR : Used to confirm the lactone ring structure and deoxygenation at C-2. For example, D-Threono-1,4-lactone was validated via proton NMR with specific optical activity ([α]/D -27.0±5.0°, c = 1 in H₂O) .

- Gas Chromatography (GC) : Effective for purity assessment, as demonstrated for D-Threono-1,4-lactone (≥95% by GC) .

- Mass Spectrometry (MS) : Molecular weight verification (expected m/z ~162 for C₆H₁₀O₅) can align with structurally similar lactones like L-Fucono-1,4-lactone (C₆H₁₀O₅, MW 162.14) .

Advanced Research Questions

Q. Which enzymatic systems interact with structurally similar lactones, and could they metabolize this compound?

- Methodological Answer :

- Burkholderia multivorans Amidohydrolase : Hydrolyzes D-arabino-1,4-lactone (kₐₜ = 14.2 s⁻¹) but shows higher activity toward L-Fucono-1,4-lactone (kₐₜ = 87.5 s⁻¹). Testing 2-deoxy derivatives requires substrate specificity assays under pH 7.5–8.5 conditions .

- D-Arabinono-1,4-lactone Oxidase (EC 1.1.3.37) : Oxidizes D-arabinono-1,4-lactone to dehydro-D-arabinono-1,4-lactone but cannot act on D-glucono-1,5-lactone. Competitive inhibition assays (e.g., with D-glucono-1,5-lactone) could determine if the 2-deoxy variant is a substrate or inhibitor .

Q. Are there contradictions in reported substrate specificities for enzymes acting on sugar lactones, and how might this impact studies on this compound?

- Methodological Answer :

- Conflict Example : D-Arabinono-1,4-lactone oxidase (EC 1.1.3.37) cannot oxidize L-arabinono-1,4-lactone or D-galactono-1,4-lactone, yet L-Galactono-1,4-lactone is a substrate. This highlights stereochemical and structural sensitivity. Researchers must verify enzyme compatibility via kinetic assays (e.g., Km and Vmax measurements) .

- Implications : Structural modifications (e.g., C-2 deoxygenation) may alter binding affinity or catalytic efficiency. For instance, Burkholderia enzymes show a 6-fold lower kₐₜ for D-arabino-1,4-lactone compared to L-Fucono-1,4-lactone, suggesting steric or electronic factors dominate activity .

Q. Could this compound interfere with ascorbic acid biosynthesis or related antioxidant pathways?

- Methodological Answer :

- Uronic Acid Pathway : L-Gulono-1,4-lactone is oxidized to ascorbic acid by L-gulono-1,4-lactone oxidase. Competitive inhibition assays using 2-deoxy analogs could reveal interference. Monitoring H₂O₂ production (a byproduct of oxidase activity) would quantify metabolic disruption .

- In Vivo Studies : In citrus fruits, L-galactono-1,4-lactone dehydrogenase (GalLDH) catalyzes the final step of ascorbate synthesis. RNAi silencing of GalLDH combined with exogenous 2-deoxy lactone supplementation could test its impact on ascorbate levels .

Key Considerations for Experimental Design

- Enzyme Assays : Include negative controls (e.g., D-glucono-1,5-lactone) to rule out non-specific activity .

- Analytical Validation : Combine NMR (structural confirmation) and GC/HPLC (purity) for robust characterization .

- Biological Studies : Use ascorbate-deficient models (e.g., GULO-knockout mice) to isolate the compound's metabolic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.